(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one
Overview
Description
(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one, also known as 5-naphthylmercapto-1,3-thiazol-4-one, is a compound that is widely used in scientific research due to its unique properties. It has been used in the synthesis of various organic compounds, as well as for the detection of other compounds. It is also used in biochemical and physiological studies, due to its ability to bind to specific molecules and interact with them in a variety of ways.
Scientific Research Applications
Materials Science and Luminescence
In materials science, particularly in the development of plastic scintillators, polymethyl methacrylate-based scintillators incorporate various luminescent dyes, including naphthalene derivatives, to enhance scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005). These materials are crucial for detecting and measuring ionizing radiation, showcasing the importance of naphthalene and its derivatives in advanced technological applications.
Organic Synthesis and Chemical Transformations
In organic synthesis, naphthalene derivatives serve as versatile intermediates. The synthesis of 5,5′-Methylene-bis(benzotriazole), a compound structurally and functionally related to thiazol-4(5H)-one derivatives, illustrates the importance of such compounds in creating metal passivators and light-sensitive materials. This highlights the compound's role in green chemistry and efficient, environmentally benign synthetic processes (Gu et al., 2009).
Pharmacology and Biomedical Applications
Pharmacologically, naphthalene and thiazol-4(5H)-one cores are significant in drug design and medicinal chemistry. The thiazolidinedione moiety, similar in reactivity to thiazol-4(5H)-one, is a well-known pharmacophore in the development of antidiabetic, antimicrobial, and anticancer agents. It provides a foundation for structural modifications to enhance biological activity and develop new therapeutic agents (Singh et al., 2022).
Environmental and Corrosion Inhibition
Furthermore, compounds like naphthalocyanine, closely related to naphthalene derivatives, are reviewed for their roles as corrosion inhibitors. Their nitrogenous and aromatic structures form strong chelating complexes with metallic atoms, showcasing their application in protecting metals against corrosion in various industrial settings (Verma et al., 2021).
properties
IUPAC Name |
(1Z)-1-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]naphthalen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S2/c16-11-6-5-8-3-1-2-4-9(8)10(11)7-12-13(17)15-14(18)19-12/h1-7,17H,(H,15,18)/b10-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFZTMPTEPAXKI-YFHOEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=CC3=C(NC(=S)S3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C=CC(=O)/C2=C\C3=C(NC(=S)S3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.